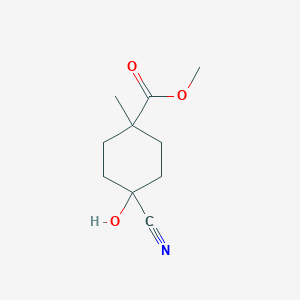

Methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

62617-95-2 |

|---|---|

Molekularformel |

C10H15NO3 |

Molekulargewicht |

197.23 g/mol |

IUPAC-Name |

methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H15NO3/c1-9(8(12)14-2)3-5-10(13,7-11)6-4-9/h13H,3-6H2,1-2H3 |

InChI-Schlüssel |

JFWSDFDMAXRTOY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC(CC1)(C#N)O)C(=O)OC |

Herkunft des Produkts |

United States |

Biologische Aktivität

Methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate (CAS Number: 62617-95-2) is an organic compound with a molecular formula of and a molecular weight of approximately 197.23 g/mol. This compound features a cyclohexane ring substituted with a cyano group, a hydroxy group, and a carboxylate ester, which may contribute to its unique biological activities.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's unique combination of functional groups is believed to influence its reactivity and potential biological effects.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects : The presence of the hydroxyl group suggests potential interactions with inflammatory pathways, possibly reducing inflammation.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially impacting metabolic processes.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.

-

Enzyme Interaction Studies :

- Research focused on the compound's interaction with acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. In vitro assays demonstrated that this compound effectively inhibited ACC activity, leading to decreased fatty acid synthesis in HepG2 cells.

-

Anti-inflammatory Mechanism :

- Investigations into the anti-inflammatory properties revealed that the compound could downregulate pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Notable Properties |

|---|---|---|---|

| This compound | C10H15NO3 | Hydroxy, Cyano, Ester | Antimicrobial, Anti-inflammatory |

| Methyl 4-methylcyclohexane-1-carboxylate | C10H18O2 | Ester | Lacks cyano group; lower biological activity |

| Methyl trans-4-hydroxy-1-methylcyclohexane-1-carboxylate | C10H16O3 | Hydroxy, Ester | Different stereochemistry; varied reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.